N-[2-(1H-indol-1-yl)ethyl]-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide
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Overview
Description
N-[2-(1H-indol-1-yl)ethyl]-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide is a complex organic compound that features an indole moiety, a methoxyphenyl group, and a piperidinecarboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-1-yl)ethyl]-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide typically involves multiple steps. One common method involves the coupling of tryptamine with a sulfonyl chloride derivative under basic conditions to form the sulfonamide intermediate. This intermediate is then reacted with a piperidinecarboxylic acid derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-1-yl)ethyl]-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidation products.
Reduction: The sulfonyl group can be reduced to a sulfide under certain conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(1H-indol-1-yl)ethyl]-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonyl group can also interact with biological molecules, potentially leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar structure but with different substituents, leading to different biological activities.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with distinct pharmacological properties.
Uniqueness
N-[2-(1H-indol-1-yl)ethyl]-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide is unique due to its combination of an indole moiety, a methoxyphenyl group, and a piperidinecarboxamide structure. This unique combination allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C23H27N3O4S |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-(2-indol-1-ylethyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C23H27N3O4S/c1-30-20-6-8-21(9-7-20)31(28,29)26-15-11-19(12-16-26)23(27)24-13-17-25-14-10-18-4-2-3-5-22(18)25/h2-10,14,19H,11-13,15-17H2,1H3,(H,24,27) |
InChI Key |
ZYTNXQKDPOXSBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCCN3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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